Cas no 2147914-11-0 (4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

4-(Acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic compound featuring a pyrazole core functionalized with an acetamidomethyl group at the 4-position and a carboxylic acid moiety at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The acetamidomethyl group enhances solubility and reactivity, while the carboxylic acid allows for further derivatization via esterification, amidation, or other coupling reactions. Its stability under standard conditions and compatibility with diverse reaction conditions make it a valuable building block for researchers exploring novel bioactive molecules or fine chemical applications.
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid structure
2147914-11-0 structure
Product name:4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No:2147914-11-0
MF:C8H11N3O3
MW:197.191241502762
CID:6422748
PubChem ID:165936662

4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2147914-11-0
    • EN300-6375950
    • 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    • Inchi: 1S/C8H11N3O3/c1-5(12)9-3-6-4-10-11(2)7(6)8(13)14/h4H,3H2,1-2H3,(H,9,12)(H,13,14)
    • InChI Key: RXRRPLKMNSJLIA-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C=NN1C)CNC(C)=O)=O

Computed Properties

  • Exact Mass: 197.08004122g/mol
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų
  • XLogP3: -0.8

4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6375950-0.5g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
0.5g
$1043.0 2025-03-15
Enamine
EN300-6375950-0.1g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
0.1g
$956.0 2025-03-15
Enamine
EN300-6375950-0.05g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
0.05g
$912.0 2025-03-15
Enamine
EN300-6375950-10.0g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
10.0g
$4667.0 2025-03-15
Enamine
EN300-6375950-2.5g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
2.5g
$2127.0 2025-03-15
Enamine
EN300-6375950-5.0g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
5.0g
$3147.0 2025-03-15
Enamine
EN300-6375950-0.25g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
0.25g
$999.0 2025-03-15
Enamine
EN300-6375950-1.0g
4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
2147914-11-0 95.0%
1.0g
$1086.0 2025-03-15

Additional information on 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

4-(Acetamidomethyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview

4-(Acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2147914-11-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

Chemical Structure and Properties

The chemical structure of 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is defined by its pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the acetamidomethyl and methyl groups imparts specific functionalities that contribute to its reactivity and biological activity. The carboxylic acid group at the 5-position of the pyrazole ring further enhances its versatility in various chemical reactions and biological interactions.

The compound exhibits good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), making it suitable for use in a wide range of experimental conditions. Its molecular weight is 189.20 g/mol, and it has a melting point of approximately 200°C. These properties make it an attractive candidate for further investigation in both academic and industrial settings.

Synthesis Methods

The synthesis of 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with acetamide to form the acetamidomethyl intermediate, followed by carboxylation to introduce the carboxylic acid group. This approach is well-documented in the literature and has been optimized to yield high purity products.

Another synthetic route involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and reduced reaction times. This method typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with acetamide under microwave irradiation, followed by subsequent carboxylation steps. The use of microwave technology not only accelerates the reaction but also improves yield and selectivity.

Biological Activity and Applications

4-(Acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has shown promising biological activity in various preclinical studies. Recent research has focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy.

In addition to its enzymatic inhibition properties, 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been investigated for its anti-inflammatory effects. Preclinical models have shown that it can reduce inflammation by modulating cytokine production and suppressing inflammatory signaling pathways. These findings suggest that this compound could be a valuable lead for developing new anti-inflammatory drugs.

Recent Research Advancements

The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing potent inhibitors of protein-protein interactions (PPIs). The researchers found that by modifying the acetamidomethyl group, they could enhance the binding affinity and selectivity of the compound towards specific PPI targets.

Another significant development comes from a collaborative effort between academic institutions and pharmaceutical companies. This research focused on optimizing the pharmacokinetic properties of 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid to improve its bioavailability and reduce off-target effects. Through a series of structure-activity relationship (SAR) studies, they identified key structural modifications that significantly enhanced the compound's therapeutic index.

Conclusion

In conclusion, 4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2147914-11-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activity, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to the advancement of drug discovery and development.

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